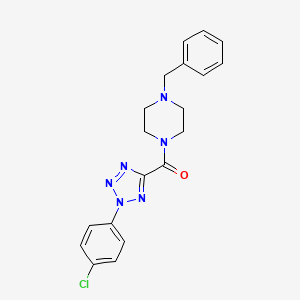![molecular formula C20H14N2O3S2 B2691299 Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate CAS No. 922457-35-0](/img/structure/B2691299.png)
Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol is a type of heterocyclic compound that is a fusion of benzene and thiazole rings . Thiophen is a five-membered ring with four carbon atoms and one sulfur atom. These structures are often found in various bioactive compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the benzo[d]thiazol and thiophen moieties. These groups can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the benzo[d]thiazol and thiophen moieties could potentially increase its lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique
Electrochemical and Electrochromic Properties
Studies have shown that novel copolymers containing carbazole units exhibit significant electrochromic properties, suggesting applications in smart windows, displays, and other electrochromic devices. These compounds were synthesized and analyzed for their spectroelectrochemical behaviors, displaying varying transmittance levels and morphologic properties when coated onto conductive surfaces (Aydın & Kaya, 2013). Additionally, the introduction of different acceptor groups in polycarbazole derivatives has been shown to affect their electrochemical and electrochromic properties, indicating their potential in tunable electronic and optoelectronic devices (Hu et al., 2013).
Crystal Engineering
Research has indicated the utility of high-pressure techniques in inducing phase transitions in high-Z' structures, such as those found in certain methyl benzoate derivatives. This suggests applications in crystal engineering and materials science, where controlling the crystalline phase is crucial for the properties of the material (Johnstone et al., 2010).
Polymer Solar Cells
The design and synthesis of planar copolymers for high efficiency polymer solar cells have been explored, with compounds like poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) showing promise in achieving high power conversion efficiencies. This research underscores the potential of such compounds in the development of next-generation solar energy technologies (Qin et al., 2009).
Antitumor Agents
Some derivatives incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, revealing promising efficacy against various cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Gomha et al., 2016).
Anticonvulsant Activity
Derivatives of benzo[d]thiazol have been synthesized and evaluated for their anticonvulsant activity, showing promising results in in vivo models. This suggests their potential use in the development of new treatments for epilepsy and related neurological disorders (Siddiqui et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNDTROAWMDUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)

![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)